molecular formula C14H20N2O2 B14651720 Benzohydroxamic acid, N-(4-methylpiperidino)methyl- CAS No. 40890-87-7

Benzohydroxamic acid, N-(4-methylpiperidino)methyl-

Cat. No.: B14651720
CAS No.: 40890-87-7
M. Wt: 248.32 g/mol
InChI Key: VAKFZSOHLDMRCK-UHFFFAOYSA-N
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Description

Benzohydroxamic acid, N-(4-methylpiperidino)methyl- is a chemical compound that belongs to the class of hydroxamic acids. Hydroxamic acids are known for their ability to form stable complexes with metal ions, making them useful in various applications, including medicinal chemistry and industrial processes. This compound, in particular, features a benzohydroxamic acid moiety linked to a 4-methylpiperidine group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzohydroxamic acid, N-(4-methylpiperidino)methyl- typically involves the reaction of benzohydroxamic acid with 4-methylpiperidine under controlled conditions. The reaction can be carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as a base (e.g., sodium hydroxide). The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzohydroxamic acid, N-(4-methylpiperidino)methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the hydroxamic acid group to an amide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amides.

Scientific Research Applications

Benzohydroxamic acid, N-(4-methylpiperidino)methyl- has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for metalloproteinases.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs).

    Industry: It is used in the flotation of rare earth minerals and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of Benzohydroxamic acid, N-(4-methylpiperidino)methyl- involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the catalytic metal ion. This inhibition can lead to various biological effects, such as the induction of cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzohydroxamic acid: Lacks the 4-methylpiperidine group but shares the hydroxamic acid moiety.

    N-Methylbenzohydroxamic acid: Similar structure but with a methyl group instead of the 4-methylpiperidine group.

    4-Methylpiperidine: Contains the piperidine ring but lacks the benzohydroxamic acid moiety.

Uniqueness

Benzohydroxamic acid, N-(4-methylpiperidino)methyl- is unique due to the presence of both the benzohydroxamic acid and 4-methylpiperidine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, including medicinal chemistry and industrial processes.

Properties

CAS No.

40890-87-7

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-hydroxy-N-[(4-methylpiperidin-1-yl)methyl]benzamide

InChI

InChI=1S/C14H20N2O2/c1-12-7-9-15(10-8-12)11-16(18)14(17)13-5-3-2-4-6-13/h2-6,12,18H,7-11H2,1H3

InChI Key

VAKFZSOHLDMRCK-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CN(C(=O)C2=CC=CC=C2)O

Origin of Product

United States

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